molecular formula C7H11ClN2O2S B3046470 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1245823-44-2

1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No. B3046470
CAS RN: 1245823-44-2
M. Wt: 222.69
InChI Key: UNTCGGASZJGZSD-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the empirical formula C6H9ClN2O2S . Its molecular weight is approximately 208.67 g/mol . This compound belongs to the class of halogenated heterocycles and is characterized by its sulfonyl chloride functional group.


Molecular Structure Analysis

The molecular structure of 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride consists of a pyrazole ring with an isopropyl group (CH3CHCH3) attached at position 1 and a sulfonyl chloride group (SO2Cl) at position 5. The chlorine atom is bonded to the sulfur atom in the sulfonyl chloride moiety .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, also known as 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride:

Pharmaceutical Synthesis

1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride is widely used in the synthesis of pharmaceutical compounds. Its sulfonyl chloride group is highly reactive, making it an excellent intermediate for creating sulfonamide-based drugs. These drugs often exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Agrochemical Development

In agrochemical research, this compound is utilized to develop herbicides and pesticides. The sulfonyl chloride group can be modified to produce compounds that inhibit specific enzymes in plants or pests, leading to effective control measures. This application is crucial for improving crop yields and managing pest resistance .

Material Science

1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride is also significant in material science, particularly in the development of polymers and advanced materials. Its reactive sulfonyl chloride group allows it to be incorporated into polymer backbones, enhancing properties such as thermal stability, chemical resistance, and mechanical strength .

Analytical Chemistry

In analytical chemistry, this compound is used as a derivatizing agent. It reacts with various functional groups in analytes, making them more detectable by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). This enhances the sensitivity and specificity of analytical methods .

Bioconjugation

The compound is employed in bioconjugation techniques, where it is used to link biomolecules such as proteins, peptides, and nucleic acids to various labels or surfaces. This is particularly useful in the development of diagnostic assays and therapeutic agents, where precise and stable conjugation is required .

Catalysis

In the field of catalysis, 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride serves as a precursor for the synthesis of catalytic materials. These materials can be used in various chemical reactions, including organic synthesis and industrial processes, to improve reaction rates and selectivity .

Environmental Chemistry

This compound is also used in environmental chemistry for the detection and quantification of pollutants. Its reactivity allows it to form derivatives with environmental contaminants, facilitating their identification and measurement in complex matrices such as soil and water .

Medicinal Chemistry

In medicinal chemistry, 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride is used to design and synthesize novel therapeutic agents. Its structural features enable the creation of molecules with potential activity against various diseases, including cancer, infectious diseases, and neurological disorders .

properties

IUPAC Name

5-methyl-2-propan-2-ylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-5(2)10-7(13(8,11)12)4-6(3)9-10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTCGGASZJGZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)S(=O)(=O)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191908
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride

CAS RN

1245823-44-2
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245823-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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